Prionoid C

Overview

Description

Prions are infectious proteins that cause a variety of fatal and transmissible neurodegenerative diseases . They are characterized by the conformational conversion of the cellular prion protein (PrP C) into a pathogenic, misfolded isoform known as scrapie prion protein (PrP Sc) . The term “prionoid” is used to describe proteins that exhibit prion-like behavior, such as the ability to self-propagate and induce the formation of misfolded protein aggregates .

Synthesis Analysis

Prion proteins can undergo a refolding (or misfolding) toward an alternative, highly cooperative polymeric conformational state, which is able to self-replicate by serving as a structural model or template for the soluble molecules of the protein .Molecular Structure Analysis

Prion proteins can form insoluble, morphologically heterogeneous aggregates with poor crystallinity . Solid-state nuclear magnetic resonance (SSNMR) has been used to investigate these aggregates and has helped to solve the structures of several prion and prion-like fibrils .Chemical Reactions Analysis

Prions propagate by a nucleation and fragmentation process akin to the growth of crystals . Highly ordered PrPSc oligomers incorporate endogenous PrPC, thereby growing in size. Large PrPSc aggregates may then decay into smaller fragments of various sizes, each of which can restart the nucleation–fragmentation cycle .Physical And Chemical Properties Analysis

Prions show a remarkable resistance to proteases, heat, and decontamination methods . They are characterized by their ability to form insoluble amyloid aggregates .Scientific Research Applications

Prion Protein Function and Structure

The prion protein (PrP) exists in two forms: the normal cellular prion protein (PrPC) and the pathological scrapie prion protein (PrPSc). PrPC is a cell surface glycoprotein anchored to the membrane by a glycosylphosphatidylinositol (GPI) linkage. It is mainly located in lipid rafts and expressed in various tissues in mammals . PrPSc, on the other hand, results from the conformational conversion of PrPC and acts as an infectious template, recruiting and converting normal PrPC into its misfolded, pathogenic isoform .

Prion-Like Spread in Neurodegenerative Diseases

Beyond prion diseases, the phenomenon of prionoid or prion-like spread has been observed in other disease-associated proteins, such as amyloid β (Aβ), tau, and α-synuclein. These proteins exhibit similar self-propagating properties, contributing to the progression of neurodegenerative conditions like Alzheimer’s and Parkinson’s disease .

Therapeutic Strategies for Prion Diseases

Researchers have explored novel therapeutic approaches to combat prion diseases. These strategies include:

Prion Protein and Neuroprotection

Emerging evidence suggests that PrPC plays a role in neuroprotection. It interacts with copper ions, modulating oxidative stress and promoting neuronal survival. Understanding these protective functions may inspire therapeutic interventions for neurodegenerative disorders .

Prion Protein in Cell Signaling

PrPC participates in cell signaling pathways, influencing processes like cell adhesion, differentiation, and synaptic plasticity. Elucidating these signaling mechanisms could reveal new avenues for drug development .

Prion Protein and Immune Response

PrPC affects immune responses, including lymphocyte activation and cytokine production. Investigating its immunomodulatory properties may lead to innovative immunotherapies .

Safety And Hazards

Future Directions

Future studies on prion protein and prion disease will deepen our understanding of the pathogenesis of a broad spectrum of neurodegenerative conditions . There is an increasing body of evidence suggesting that other pathogenic proteins such as Aβ and tau can propagate in vivo and in vitro in a prion-like mechanism .

properties

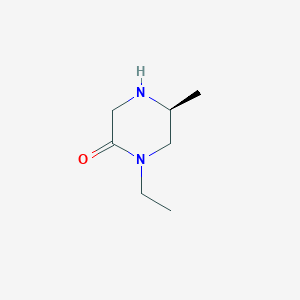

IUPAC Name |

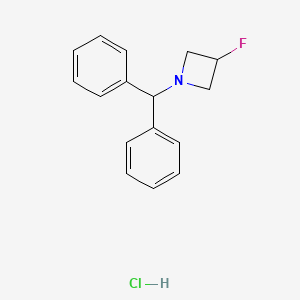

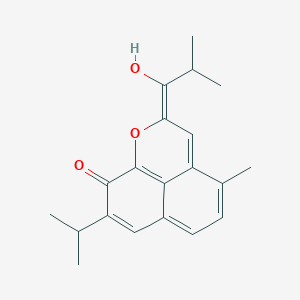

(3Z)-3-(1-hydroxy-2-methylpropylidene)-6-methyl-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),4,6,8,10-pentaen-12-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-10(2)14-8-13-7-6-12(5)15-9-16(18(21)11(3)4)23-20(17(13)15)19(14)22/h6-11,21H,1-5H3/b18-16- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCYKWVCBJEWAS-VLGSPTGOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C2C=C(C(=O)C3=C2C1=CC(=C(C(C)C)O)O3)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C2C=C(C(=O)C3=C2C1=C/C(=C(\C(C)C)/O)/O3)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prionoid C | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

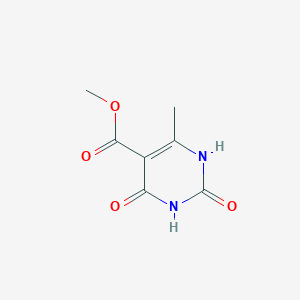

![ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B3030122.png)

![4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid](/img/structure/B3030123.png)